molecular formula C20H20FN3O4S B2392114 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide CAS No. 920355-40-4

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2392114
CAS No.: 920355-40-4
M. Wt: 417.46
InChI Key: PMTCXVDJGRYAFN-UHFFFAOYSA-N
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Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that features a pyridazine ring substituted with a 4-ethoxyphenyl group and a 4-fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by cyclizing hydrazine derivatives with appropriate diketones or ketoesters.

    Substitution with 4-Ethoxyphenyl Group: The pyridazine ring is then functionalized with a 4-ethoxyphenyl group through electrophilic aromatic substitution.

    Attachment of the 4-Fluorobenzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, converting them to amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, thiols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide
  • N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-fluorobenzenesulfonamide

Uniqueness

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorobenzenesulfonamide moiety, in particular, enhances its potential as a pharmacologically active compound.

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-2-27-17-7-3-15(4-8-17)19-11-12-20(24-23-19)28-14-13-22-29(25,26)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTCXVDJGRYAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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